molecular formula C15H26N2O6 B7005592 Methyl 2-[(2-acetamido-4-methoxy-4-oxobutanoyl)-methylamino]-4-methylpentanoate

Methyl 2-[(2-acetamido-4-methoxy-4-oxobutanoyl)-methylamino]-4-methylpentanoate

Cat. No.: B7005592
M. Wt: 330.38 g/mol
InChI Key: SMENNIZHUMAZDF-UHFFFAOYSA-N
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Description

Methyl 2-[(2-acetamido-4-methoxy-4-oxobutanoyl)-methylamino]-4-methylpentanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes functional groups such as acetamido, methoxy, and methylamino, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-acetamido-4-methoxy-4-oxobutanoyl)-methylamino]-4-methylpentanoate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Acylation: Introduction of the acetamido group through acylation reactions.

    Methoxylation: Addition of the methoxy group using methanol and appropriate catalysts.

    Amidation: Formation of the amide bond through amidation reactions.

    Esterification: Final esterification step to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-acetamido-4-methoxy-4-oxobutanoyl)-methylamino]-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(2-acetamido-4-methoxy-4-oxobutanoyl)-methylamino]-4-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-acetamido-4-methoxy-4-oxobutanoyl)-methylamino]-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-2-methoxybenzoate
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate
  • Methyl 4-acetamido-5-iodo-2-methoxybenzoate

Uniqueness

Methyl 2-[(2-acetamido-4-methoxy-4-oxobutanoyl)-methylamino]-4-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-[(2-acetamido-4-methoxy-4-oxobutanoyl)-methylamino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-9(2)7-12(15(21)23-6)17(4)14(20)11(16-10(3)18)8-13(19)22-5/h9,11-12H,7-8H2,1-6H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMENNIZHUMAZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N(C)C(=O)C(CC(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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